2-Hydroxy-3-(3-phenylpropyl)benzoic acid
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Overview
Description
2-Hydroxy-3-(3-phenylpropyl)benzoic acid is an organic compound with the molecular formula C16H16O3. It is characterized by a benzoic acid core substituted with a hydroxy group at the second position and a 3-phenylpropyl group at the third position. This compound is part of the hydroxybenzoic acids family, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(3-phenylpropyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Another method involves the oxidation of benzoic acid derivatives. For instance, the oxidation of a suitable precursor, such as a 3-phenylpropyl-substituted benzoic acid, can yield the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes. These processes typically use catalysts such as copper compounds to facilitate the oxidation of aromatic carboxylic acids to phenols . The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(3-phenylpropyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Hydroxy-3-(3-phenylpropyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(3-phenylpropyl)benzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups enable it to participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: Similar structure with a hydroxyl group at the second position but lacks the 3-phenylpropyl group.
p-Hydroxybenzoic Acid: Hydroxyl group at the para position relative to the carboxylic acid group.
Protocatechuic Acid: Contains two hydroxyl groups at the third and fourth positions.
Uniqueness
2-Hydroxy-3-(3-phenylpropyl)benzoic acid is unique due to the presence of the 3-phenylpropyl group, which imparts distinct physicochemical properties and biological activities. This structural feature differentiates it from other hydroxybenzoic acids and contributes to its specific applications in various fields .
Properties
IUPAC Name |
2-hydroxy-3-(3-phenylpropyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-15-13(10-5-11-14(15)16(18)19)9-4-8-12-6-2-1-3-7-12/h1-3,5-7,10-11,17H,4,8-9H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTXPMBNBZLRET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=C(C(=CC=C2)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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